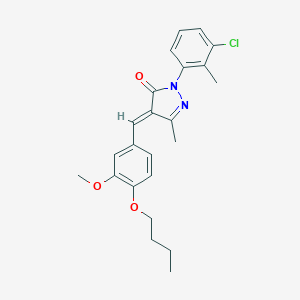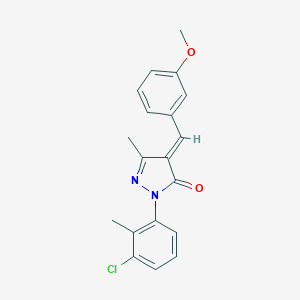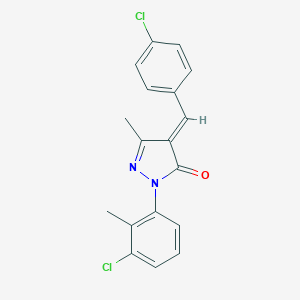![molecular formula C29H29NO5 B301976 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid, also known as Compound A, is a novel chemical compound that has shown promising results in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study.
作用機序
The mechanism of action of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in inflammation. Additionally, it has been found to increase the expression of heme oxygenase-1 (HO-1), an enzyme that is involved in the protection against oxidative stress.
実験室実験の利点と制限
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A in lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Another potential direction is the investigation of its effects on the central nervous system, as it has been found to have neuroprotective properties. Additionally, further studies are needed to fully understand its mechanism of action and to develop new synthesis methods that can improve its yield and solubility.
合成法
The synthesis of 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A is a complex process that involves several steps. The first step is the preparation of 4-methylphenylmagnesium bromide, which is then reacted with 2-(4-methoxyphenyl)acetonitrile to form 2-(4-methoxyphenyl)-1-phenylethanone. This intermediate product is then reacted with 1,2,3,4-tetrahydroacridin-9-one to form 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A. The overall yield of this synthesis method is around 30%.
科学的研究の応用
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A was shown to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that 2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid A may have potential as a therapeutic agent for cancer and inflammatory diseases.
特性
製品名 |
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
|---|---|
分子式 |
C29H29NO5 |
分子量 |
471.5 g/mol |
IUPAC名 |
2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H29NO5/c1-18-12-14-19(15-13-18)17-35-25-11-3-2-6-20(25)27-28-21(7-4-9-23(28)31)30(16-26(33)34)22-8-5-10-24(32)29(22)27/h2-3,6,11-15,27H,4-5,7-10,16-17H2,1H3,(H,33,34) |
InChIキー |
VGGRQQUYIUSIFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301902.png)

![methyl 4-(5-{[1-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301907.png)


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301911.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301915.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301916.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301917.png)